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Compound of Interest

Compound Name: Methyl 2-heptenoate

Cat. No.: B3052130 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methyl (E)-hept-2-enoate is an organic compound classified as an α,β-unsaturated ester. Its

structure, characterized by a carbon-carbon double bond conjugated with a carbonyl group,

makes it a versatile synthon in organic chemistry and a molecule of interest for various

applications, including fragrance, flavor, and potentially as a building block in the synthesis of

more complex biologically active molecules. This guide provides a comprehensive overview of

its chemical and physical properties, synthesis, analytical characterization, and potential

applications.

Chemical Identity and Structural Formula
The structural formula of methyl (E)-hept-2-enoate is presented below. The "(E)" designation

indicates that the higher priority groups on the double-bonded carbons (the butyl group and the

ester group) are on opposite sides of the double bond, resulting in a trans configuration.

Structural Formula:

Key Identifiers:

IUPAC Name: methyl (E)-hept-2-enoate[1]

Synonyms: methyl (2E)-hept-2-enoate, methyl trans-2-heptenoate[1]
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Molecular Formula: C₈H₁₄O₂[1]

Molecular Weight: 142.20 g/mol [1]

CAS Numbers: 38693-91-3, 22104-69-4[1][2]

SMILES: CCCC/C=C/C(=O)OC[1]

InChI: InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h6-7H,3-5H2,1-2H3/b7-6+[1]

Physicochemical Properties
The physicochemical properties of methyl (E)-hept-2-enoate are summarized in the table

below. These properties are crucial for its handling, purification, and use in various

experimental setups.

Property Value Source

Physical State Liquid Inferred

Boiling Point 194-195 °C (for ethyl ester) Analogous Compound[3]

Density
0.885-0.891 g/cm³ @ 25°C (for

ethyl ester)
Analogous Compound[3]

Refractive Index
1.435-1.441 @ 20°C (for ethyl

ester)
Analogous Compound[3]

Solubility Soluble in alcohol [3]

Water Solubility
480.5 mg/L @ 25 °C

(estimated)

logP (o/w) 2.5 (Computed) [1]

Note: Experimental data for the boiling point, density, and refractive index of methyl (E)-hept-2-

enoate are not readily available. The provided values are for the corresponding ethyl ester,

ethyl (E)-hept-2-enoate, and can be considered as close estimates.

Experimental Protocols
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Synthesis of Methyl (E)-hept-2-enoate
Methyl (E)-hept-2-enoate can be synthesized through several established methods in organic

chemistry. Two common and effective routes are the Wittig reaction and the Fischer

esterification.

The Wittig reaction is a highly versatile method for the stereoselective synthesis of alkenes. For

the preparation of methyl (E)-hept-2-enoate, a stabilized phosphorus ylide is reacted with

pentanal. The use of a stabilized ylide generally favors the formation of the (E)-isomer.

Experimental Protocol (General):

Preparation of the Phosphonium Ylide:

To a solution of triphenylphosphine in an appropriate solvent (e.g., toluene), add methyl

bromoacetate.

Heat the mixture under reflux to form the corresponding phosphonium salt.

After cooling, the salt is collected by filtration, washed with a non-polar solvent (e.g.,

hexane), and dried.

The phosphonium salt is then deprotonated using a base (e.g., sodium methoxide) in an

anhydrous solvent (e.g., methanol or DMF) to generate the ylide in situ.

Wittig Reaction:

The solution of the generated ylide is cooled in an ice bath.

Pentanal is added dropwise to the ylide solution with continuous stirring.

The reaction mixture is allowed to warm to room temperature and stirred for several hours

until completion (monitored by TLC).

Work-up and Purification:

The reaction mixture is quenched with water and extracted with an organic solvent (e.g.,

diethyl ether).
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and the solvent is removed under reduced pressure.

The crude product is purified by column chromatography on silica gel to yield pure methyl

(E)-hept-2-enoate.

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with

an alcohol in the presence of an acid catalyst.

Experimental Protocol (General):

Reaction Setup:

In a round-bottom flask equipped with a reflux condenser, (E)-hept-2-enoic acid is

dissolved in an excess of methanol, which also serves as the solvent.

A catalytic amount of a strong acid (e.g., concentrated sulfuric acid) is carefully added to

the solution.

Reaction Execution:

The reaction mixture is heated to reflux and maintained at this temperature for several

hours. The progress of the reaction is monitored by TLC or GC.

Work-up and Purification:

After the reaction is complete, the mixture is cooled to room temperature.

The excess methanol is removed by rotary evaporation.

The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a

saturated solution of sodium bicarbonate to neutralize the acid catalyst, followed by

washing with brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

evaporated to give the crude ester.
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Further purification can be achieved by distillation under reduced pressure or by column

chromatography.

Analytical Characterization
The structure and purity of synthesized methyl (E)-hept-2-enoate are typically confirmed using

spectroscopic techniques.

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the vinyl

protons with a coupling constant (J) of approximately 15-16 Hz, confirming the (E)-

stereochemistry. Other expected signals include a singlet for the methoxy protons, and

multiplets for the protons of the butyl chain.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the

two olefinic carbons, the methoxy carbon, and the four carbons of the butyl group.

Gas chromatography-mass spectrometry (GC-MS) is used to determine the molecular weight

and fragmentation pattern. The electron ionization (EI) mass spectrum is expected to show the

molecular ion peak (M⁺) at m/z = 142. Key fragment ions would arise from the cleavage of the

ester group and the alkyl chain.

The IR spectrum will exhibit a strong absorption band around 1720-1730 cm⁻¹ corresponding

to the C=O stretching of the α,β-unsaturated ester. A band around 1650 cm⁻¹ is characteristic

of the C=C double bond stretching.

Signaling Pathways and Biological Activity
Currently, there is limited specific information in the scientific literature regarding the direct

involvement of methyl (E)-hept-2-enoate in biological signaling pathways or its detailed

pharmacological activities. However, α,β-unsaturated esters as a class of compounds are

known to participate in various biological processes. They are often Michael acceptors and can

react with nucleophilic residues in proteins, such as cysteine, which can modulate the function

of enzymes and transcription factors.

Further research is required to elucidate the specific biological targets and mechanisms of

action for methyl (E)-hept-2-enoate, which could unveil its potential in drug development, for

instance, as a covalent modifier of specific protein targets.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3052130?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations
Synthesis Workflow: Wittig Reaction
The following diagram illustrates the general workflow for the synthesis of methyl (E)-hept-2-

enoate via the Wittig reaction.
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Caption: Workflow for the synthesis of methyl (E)-hept-2-enoate.

Analytical Workflow: GC-MS Analysis
This diagram outlines the typical workflow for the analysis of a synthesized sample of methyl

(E)-hept-2-enoate using Gas Chromatography-Mass Spectrometry.
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Caption: Workflow for the GC-MS analysis of methyl (E)-hept-2-enoate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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